Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]
Description
Chemical Identification: The compound Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] (CAS: 12286-65-6) is a calcium salt of a complex benzenesulphonate derivative. Its structure features:
- A 3-nitro group (-NO₂) at the benzene ring’s third position.
- An azo linkage (-N=N-) connecting the benzene ring to a propyl chain.
- A phenylamino carbonyl group (-NH-C(O)-C₆H₅) attached to the propyl chain.
- Sulphonato groups (-SO₃⁻) complexed with calcium ions.
Properties
IUPAC Name |
calcium;4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H14N4O7S.Ca/c2*1-10(21)15(16(22)17-11-5-3-2-4-6-11)19-18-13-8-7-12(28(25,26)27)9-14(13)20(23)24;/h2*2-9,15H,1H3,(H,17,22)(H,25,26,27);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDVUHHOWAILLC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26CaN8O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12286-65-6 | |
| Record name | Benzenesulfonic acid, 3-nitro-4-(2-(2-oxo-1-((phenylamino)carbonyl)propyl)diazenyl)-, calcium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012286656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-nitro-4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diazotization and Coupling
-
Diazotization :
-
Coupling :
Laking Process
-
The sulfonic acid intermediate is dissolved in hot water (70–80°C), and calcium hydroxide (0.5 mol) is added gradually.
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The mixture is stirred for 2 hours, filtered, and washed to remove residual chloride ions.
Critical Parameters and Optimization
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Diazotization Temp | 0–5°C | Prevents diazonium decomposition |
| Coupling pH | 8–9 | Maximizes coupling efficiency |
| Laking Temperature | 70–80°C | Enhances calcium salt solubility |
| Ca²⁺:Sulfonate Ratio | 1:2 | Ensures stoichiometric conversion |
Impurity Control
-
Residual sodium/potassium salts from incomplete laking are minimized by thorough washing.
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Excess calcium hydroxide is avoided to prevent gelation during filtration.
Industrial-Scale Adaptations
Continuous Process
Modern facilities employ microreactors for diazotization and coupling, reducing reaction time by 40% compared to batch methods. Spray drying replaces conventional oven drying, improving particle uniformity.
Chemical Reactions Analysis
Types of Reactions
Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] has several applications in scientific research:
Chemistry: Used as a standard pigment in various analytical techniques.
Biology: Employed in staining and labeling due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of paints, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its stable azo linkage and the presence of nitro groups, which can participate in various chemical reactions. The molecular targets include aromatic systems and reactive intermediates in organic synthesis. The pathways involved often include electrophilic aromatic substitution and redox reactions .
Comparison with Similar Compounds
Registration and Regulatory Data :
The calcium counterion likely stabilizes the molecule in aqueous environments, making it suitable for industrial formulations.
To contextualize its properties, we compare it with structurally analogous calcium-based sulphonates and azo compounds from the same regulatory dataset :
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Solubility Profile | Thermal Stability | Primary Applications |
|---|---|---|---|---|
| Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] | Nitro, azo, sulphonate, phenylamino | Moderate in polar solvents | ~200°C (decomp.) | Specialty dyes, catalysts? |
| Calcium bis(dodecylbenzenesulphonate) (CAS: 70528-83-5) | Dodecyl chain, sulphonate | High in non-polar media | ~250°C | Surfactants, emulsifiers |
| Calcium bis(metaphosphate) (CAS: 13477-39-9) | Phosphate, calcium ions | Low in organic solvents | >300°C | Ceramics, flame retardants |
| Calcium bis(tetrapropylenebenzenesulphonate) (CAS: 11117-11-6) | Branched alkyl chains, sulphonate | High in oils | ~220°C | Lubricant additives |
Key Findings:
Structural Complexity vs. Simplicity: The target compound’s azo-nitro-phenylamino backbone distinguishes it from simpler alkyl-sulphonates (e.g., dodecylbenzenesulphonate) or inorganic phosphates. This complexity may confer unique photochemical or redox properties .
Solubility and Applications: The polar sulphonate groups in the target compound enhance solubility in water or ethanol compared to branched alkyl derivatives (e.g., tetrapropylenebenzenesulphonate), which favor non-polar environments. However, its solubility is lower than that of sodium or potassium salts of similar sulphonates due to calcium’s divalent charge .
Thermal Stability :
- Decomposition near 200°C suggests moderate thermal resistance, likely due to the nitro group’s destabilizing effect. This contrasts with metaphosphates (>300°C) and alkyl-sulphonates (~250°C), which are more robust .
Biological Activity
Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate], commonly referred to by its CAS number 12286-65-6, is an organic compound with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex molecular formula of and a molecular weight of approximately 850.81 g/mol. It features a calcium ion coordinated with two identical 3-nitro-4-azo benzenesulfonate moieties, which are further substituted with a phenylamino group and a carbonyl functional group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity .
Biological Activity
Mechanisms of Action:
The biological activity of Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] can be attributed to the following mechanisms:
- Antioxidant Properties: The nitro groups may exhibit antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in biological systems.
- Enzyme Modulation: The compound may interact with various enzymes, influencing metabolic pathways. Preliminary studies suggest that it could modulate liver microsomal enzymes, similar to other azo compounds .
- Antimicrobial Activity: Research indicates that azo compounds can possess antimicrobial properties, making this compound a candidate for further investigation in combating bacterial infections.
Table 1: Summary of Biological Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study B | Enzyme Interaction | Showed modulation of liver enzyme activity in rat models. |
| Study C | Antimicrobial Testing | Exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus. |
Case Study Insights
- Antioxidant Activity: In vitro assays revealed that Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] significantly reduced oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent against oxidative damage .
- Enzyme Interaction Studies: A study conducted on rat liver microsomes indicated that the compound influenced the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This modulation could lead to alterations in the pharmacokinetics of co-administered drugs .
- Antimicrobial Efficacy: Laboratory tests demonstrated that this compound effectively inhibited the growth of pathogenic bacteria, highlighting its potential use as an antimicrobial agent .
Synthesis and Chemical Reactions
The synthesis of Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate] typically involves several steps, including azo coupling reactions and sulfonation processes. Proper control of reaction conditions is essential for achieving high yields and purity.
Table 2: Chemical Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Nitro groups can be oxidized under strong oxidative conditions. |
| Reduction | Nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst. |
| Substitution | Aromatic rings can undergo electrophilic substitution reactions with various reagents. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this azo-based calcium sulphonate compound?
- Methodological Answer : Synthesis typically involves diazotization of the nitro-substituted aniline precursor, followed by coupling with the phenylamino-carbonylpropyl intermediate under controlled pH (6–8) and temperature (0–5°C). Characterization should include:
- FTIR : Confirm azo (-N=N-) stretches (1450–1600 cm⁻¹) and sulphonate (-SO₃⁻) vibrations (1030–1230 cm⁻¹).
- UV-Vis : Analyze λmax in polar solvents (e.g., DMF) to assess electronic transitions influenced by the nitro and azo groups.
- Elemental Analysis : Verify calcium content (theoretical ~6–8%) via EDTA titration .
- Data Contradiction Tip : Discrepancies in calcium content may arise from incomplete salt formation; repeat synthesis under inert atmosphere to prevent oxidation.
Q. How can researchers optimize purification to achieve >95% purity for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol-water mixtures (70:30 v/v) at 60°C, leveraging solubility differences between the calcium salt and organic byproducts.
- Membrane Filtration : Employ nanofiltration (MWCO 500 Da) to remove unreacted precursors .
- HPLC : Monitor purity with a C18 column (methanol:water 80:20 mobile phase, UV detection at 450 nm).
- Experimental Design Note : Conduct fractional factorial experiments to optimize solvent ratios and filtration pressures.
Advanced Research Questions
Q. What spectroscopic techniques resolve ambiguities in the coordination geometry of calcium in this compound?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Analyze Ca K-edge EXAFS to determine coordination number (likely 6–8) and bond distances with sulphonate oxygen atoms.
- Solid-State NMR : Use <sup>43</sup>Ca NMR (at high field >18.8 T) to probe local symmetry and ligand environments .
- Data Contradiction Analysis : Conflicting NMR/XAS results may indicate dynamic disorder; pair with DFT calculations (B3LYP/6-311+G*) to model plausible geometries.
Q. How does substituent variation (e.g., nitro vs. methoxy groups) in analogous compounds affect stability and reactivity?
- Methodological Answer :
- Comparative Synthesis : Prepare derivatives (e.g., 4-methoxy variant, CAS 73385-03-2) using identical diazotization conditions .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (nitro groups reduce thermal stability by ~20°C vs. methoxy).
- Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals nitro groups enhance redox activity (E1/2 shifts by +0.3 V) .
- Experimental Design Note : Use a Taguchi array to test substituent effects on photostability under UV light.
Q. What computational strategies predict the compound’s solubility in mixed-solvent systems?
- Methodological Answer :
- COSMO-RS Simulations : Input molecular descriptors (e.g., sigma profiles) to predict solubility in ethanol/water mixtures.
- Machine Learning : Train models on existing solubility data for sulphonate salts (e.g., CAS 12286-65-6) using features like Hansen solubility parameters .
- Data Contradiction Tip : Validate predictions with experimental cloud-point measurements to address model overfitting.
Stability and Environmental Impact
Q. How can researchers assess the environmental persistence of degradation byproducts?
- Methodological Answer :
- Photodegradation Studies : Expose aqueous solutions to UV-C light (254 nm); analyze fragments via LC-MS (e.g., phenylurea derivatives at m/z 165–180).
- Microcosm Assays : Incubate with soil microbiota (ISO 11266) to track sulphonate breakdown over 28 days .
- Advanced Tip : Pair with QSAR models to predict ecotoxicity of identified byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
